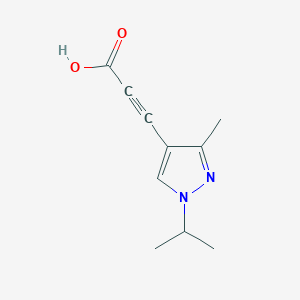
3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)propiolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)propiolic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)propiolic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the isopropyl and methyl groups: Alkylation reactions are used to introduce these groups onto the pyrazole ring.
Addition of the propiolic acid moiety: This step involves the coupling of the pyrazole derivative with propiolic acid under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.
Substitution: Various substitution reactions can occur, where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole oxides, while reduction could produce pyrazole alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)propiolic acid would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Isopropyl-1H-pyrazol-4-yl)propiolic acid: Lacks the methyl group on the pyrazole ring.
3-(1-Methyl-1H-pyrazol-4-yl)propiolic acid: Lacks the isopropyl group on the pyrazole ring.
3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)acetic acid: Has an acetic acid moiety instead of a propiolic acid moiety.
Uniqueness
The presence of both isopropyl and methyl groups on the pyrazole ring, along with the propiolic acid moiety, may confer unique chemical and biological properties to 3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)propiolic acid, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
1354706-36-7 |
|---|---|
Formule moléculaire |
C10H12N2O2 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
3-(3-methyl-1-propan-2-ylpyrazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H12N2O2/c1-7(2)12-6-9(8(3)11-12)4-5-10(13)14/h6-7H,1-3H3,(H,13,14) |
Clé InChI |
XSWVKFGFZJVDLX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1C#CC(=O)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





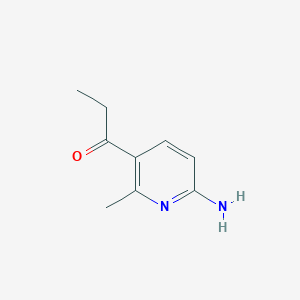



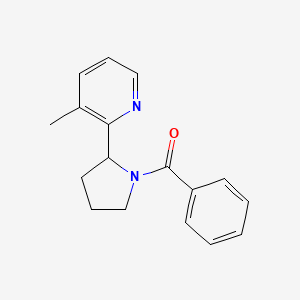

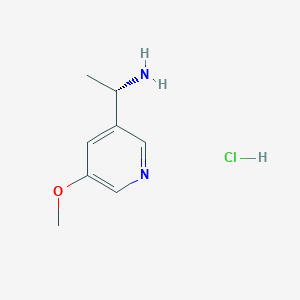
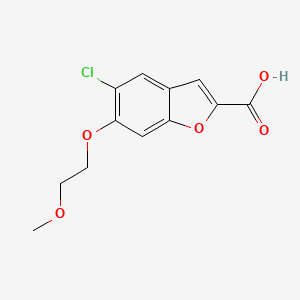
![2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11800071.png)


